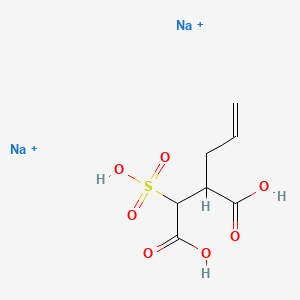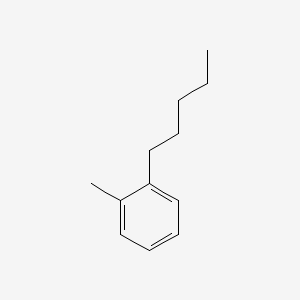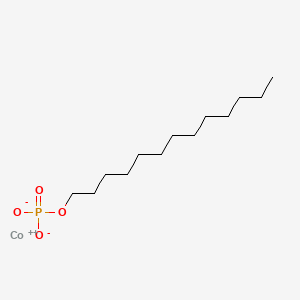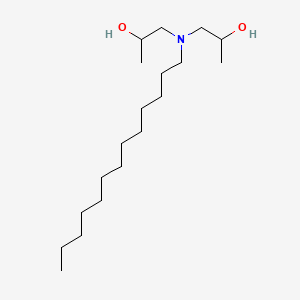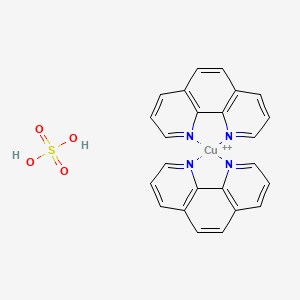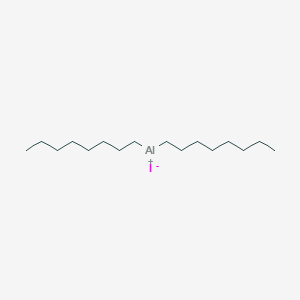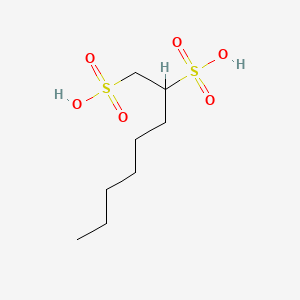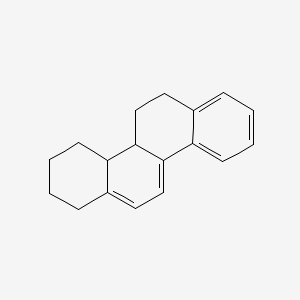
Octahydrochrysene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octahydrochrysene is a polycyclic aromatic hydrocarbon with the chemical formula C₁₈H₂₀. It is a derivative of chrysene, where the central rings are essentially planar, while the outer rings are substantially non-planar
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of octahydrochrysene typically involves the hydrogenation of chrysene. One common method includes the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds as follows: [ \text{Chrysene} + 4H_2 \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow hydrogenation reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can further hydrogenate this compound to form fully saturated hydrocarbons.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially if electron-withdrawing groups are present on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of substituted this compound derivatives.
科学的研究の応用
Octahydrochrysene has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用機序
The mechanism of action of octahydrochrysene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific application and context.
類似化合物との比較
Chrysene: The parent compound of octahydrochrysene, with a fully aromatic structure.
Tetrahydrochrysene: A partially hydrogenated derivative of chrysene.
Hexahydrochrysene: Another partially hydrogenated derivative with different hydrogenation levels.
Uniqueness: this compound is unique due to its specific hydrogenation level, which imparts distinct structural and chemical properties compared to its parent compound and other derivatives
特性
CAS番号 |
91741-91-2 |
|---|---|
分子式 |
C18H20 |
分子量 |
236.4 g/mol |
IUPAC名 |
1,2,3,4,4a,4b,5,6-octahydrochrysene |
InChI |
InChI=1S/C18H20/c1-3-7-15-13(5-1)9-11-18-16-8-4-2-6-14(16)10-12-17(15)18/h1,3,5,7,10,12,16,18H,2,4,6,8-9,11H2 |
InChIキー |
YAWWVEPFRVXKJJ-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=CC=C3C(C2C1)CCC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




